molecular formula C20H27N3O2S B4588631 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate

Cat. No.: B4588631
M. Wt: 373.5 g/mol
InChI Key: XVFRNLJSRRPYOB-UHFFFAOYSA-N
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Description

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate is a complex organic compound characterized by the presence of a quinazoline ring, a sulfanyl group, and a cyclohexylcarbamate moiety

Scientific Research Applications

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient or a lead compound for developing new drugs.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the quinazoline ring may produce partially or fully reduced derivatives .

Mechanism of Action

The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The quinazoline ring may interact with enzymes or receptors, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate is unique due to the presence of the cyclohexylcarbamate moiety, which may impart distinct chemical and biological properties. This uniqueness can be leveraged for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-13-11-17-15(3)21-19(23-18(17)12-14(13)2)26-10-9-25-20(24)22-16-7-5-4-6-8-16/h11-12,16H,4-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFRNLJSRRPYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate
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